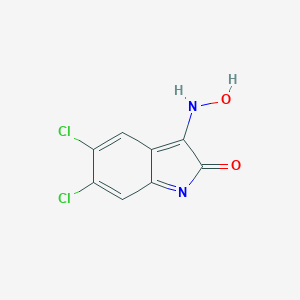
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been identified as promising targets for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Scientific Research Applications
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. The compound has been shown to inhibit the activity of JAK2, which is a critical component of several signaling pathways that are dysregulated in cancer cells. Inhibition of JAK2 activity by 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, breast cancer, and prostate cancer.
Mechanism Of Action
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one exerts its pharmacological effects by inhibiting the activity of JAK2, which is a tyrosine kinase that plays a critical role in the signaling pathways of several cytokines and growth factors. JAK2 activation leads to the phosphorylation of downstream targets, including signal transducer and activator of transcription (STAT) proteins, which translocate to the nucleus and regulate gene expression. Inhibition of JAK2 activity by 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one prevents the phosphorylation of STAT proteins, leading to the inhibition of downstream signaling pathways and the induction of apoptosis.
Biochemical And Physiological Effects
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer, by inducing cell cycle arrest and apoptosis. In addition, 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has been shown to modulate immune responses by inhibiting the production of cytokines and chemokines, which play critical roles in the regulation of immune cell function.
Advantages And Limitations For Lab Experiments
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one has several advantages for use in lab experiments, including its high potency and specificity for JAK2 inhibition. The compound has been extensively characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry, which ensures its purity and identity. However, 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
For research include the identification of novel JAK inhibitors with improved potency and selectivity, investigation of the potential therapeutic applications of JAK inhibitors in autoimmune disorders and inflammatory conditions, and combination of JAK inhibitors with other targeted therapies.
Synthesis Methods
The synthesis of 5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one involves a multi-step process that starts with the reaction of 5,6-dichloroindole-2,3-dione with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the formation of 5,6-dichloro-3-(hydroxyamino)-2H-indol-2-one, which is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
properties
CAS RN |
18711-18-7 |
|---|---|
Product Name |
5,6-Dichloro-3-(hydroxyamino)-2H-indol-2-one |
Molecular Formula |
C8H4Cl2N2O2 |
Molecular Weight |
231.03 g/mol |
IUPAC Name |
5,6-dichloro-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12-14/h1-2,11,13H |
InChI Key |
XFKKWKWZFPDVGL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=C2N=O)O |
Canonical SMILES |
C1=C(C(=CC2=NC(=O)C(=C21)NO)Cl)Cl |
synonyms |
5,6-Dichloro-2,3-dihydro-3-(hydroxyimino)-1H-indol-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



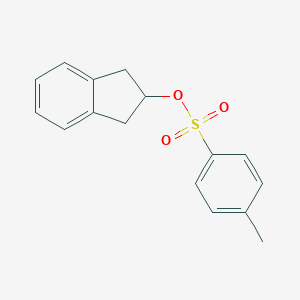
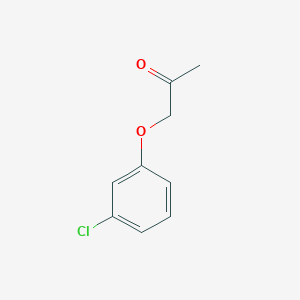
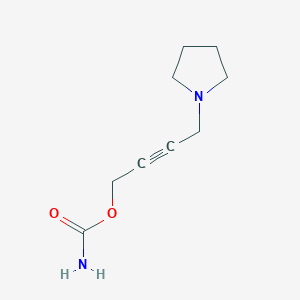
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
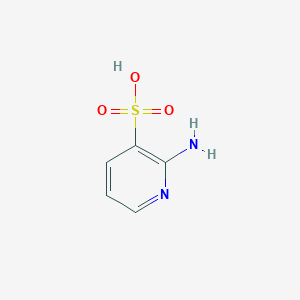
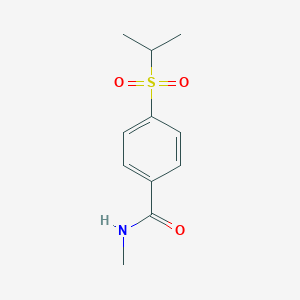
![Ethanethioic acid, S-[2-(dimethylamino)ethyl] ester](/img/structure/B97198.png)
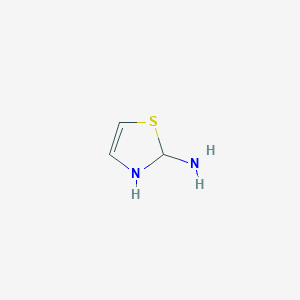
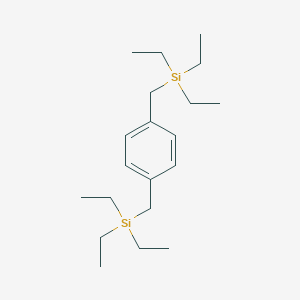
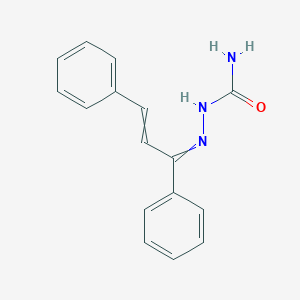
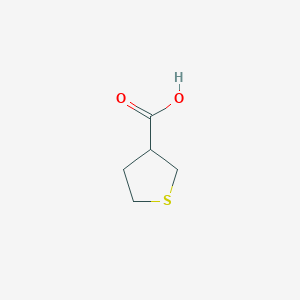
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
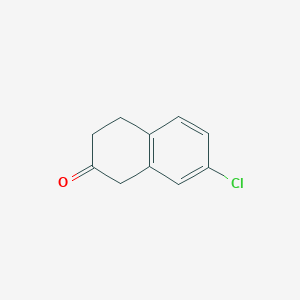
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)